molecular formula C11H14N2O4 B11094326 butyl N-(3-nitrophenyl)carbamate

butyl N-(3-nitrophenyl)carbamate

Cat. No.: B11094326
M. Wt: 238.24 g/mol
InChI Key: WKYFETOEICLKPP-UHFFFAOYSA-N
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Description

tert-butyl (3-nitrophenyl)carbamate , is a chemical compound with the molecular formula C₁₁H₁₄N₂O₄ . Its CAS number is 92491-58-2 . This compound belongs to the class of carbamates and contains a butyl group attached to a carbamate functional group.

Preparation Methods

Synthetic Routes: The synthesis of butyl N-(3-nitrophenyl)carbamate involves the reaction of tert-butyl isocyanate with 3-nitroaniline. The reaction proceeds as follows:

tert-butyl isocyanate+3-nitroanilinebutyl N-(3-nitrophenyl)carbamate\text{tert-butyl isocyanate} + \text{3-nitroaniline} \rightarrow \text{this compound} tert-butyl isocyanate+3-nitroaniline→butyl N-(3-nitrophenyl)carbamate

Reaction Conditions: The reaction typically occurs under mild conditions, with the reactants dissolved in an appropriate solvent (such as dichloromethane or toluene). The tert-butyl isocyanate acts as the carbamoylating agent, leading to the formation of the desired product.

Industrial Production Methods: While there is limited information available on large-scale industrial production, this compound is primarily synthesized in research laboratories for specific applications.

Chemical Reactions Analysis

Reactivity: Butyl N-(3-nitrophenyl)carbamate can undergo various chemical reactions:

    Hydrolysis: The compound can be hydrolyzed back to tert-butyl isocyanate and 3-nitroaniline.

    Substitution Reactions: It may participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

    Reduction: Reduction of the nitro group can yield the corresponding amine.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions.

    Substitution Reactions: Various nucleophiles (e.g., amines, alcohols).

    Reduction: Hydrogenation using a suitable catalyst (e.g., palladium on carbon).

Major Products: The major products depend on the specific reaction conditions and the reagents used. Hydrolysis yields tert-butyl isocyanate and 3-nitroaniline, while substitution reactions lead to various substituted carbamates.

Scientific Research Applications

Butyl N-(3-nitrophenyl)carbamate finds applications in:

    Chemical Research: As a building block for the synthesis of other compounds.

    Biological Studies: Investigating its effects on biological systems.

    Medicinal Chemistry: Developing potential drug candidates.

    Industry: Limited applications due to its specialized nature.

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. its carbamate functionality suggests potential interactions with enzymes or receptors, affecting cellular processes.

Comparison with Similar Compounds

Butyl N-(3-nitrophenyl)carbamate is unique due to its specific combination of the butyl group and the 3-nitrophenyl moiety. Similar compounds include:

Properties

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

butyl N-(3-nitrophenyl)carbamate

InChI

InChI=1S/C11H14N2O4/c1-2-3-7-17-11(14)12-9-5-4-6-10(8-9)13(15)16/h4-6,8H,2-3,7H2,1H3,(H,12,14)

InChI Key

WKYFETOEICLKPP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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